3'-n-Butoxy-4'-fluoropropiophenone
Description
Properties
IUPAC Name |
1-(3-butoxy-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-5-8-16-13-9-10(12(15)4-2)6-7-11(13)14/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFLQAFXRVBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)CC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 N Butoxy 4 Fluoropropiophenone
Retrosynthetic Analysis and Strategic Disconnections of the Target Compound
Retrosynthesis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu This process involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions. princeton.edulibretexts.org For 3'-n-Butoxy-4'-fluoropropiophenone, two primary strategic disconnections are considered:
Disconnection of the Aryl-Oxygen (C-O) Ether Bond: This is a common and effective strategy for aryl ethers. youtube.com This disconnection leads to two key synthons: a 3-hydroxy-4-fluoropropiophenone intermediate and a butyl electrophile (e.g., butyl bromide). The forward reaction would be a Williamson ether synthesis or a modern equivalent like a palladium-catalyzed etherification.
Disconnection of the Acyl-Carbon (C-C) Bond: This approach breaks the bond between the aromatic ring and the propanoyl group. This suggests a Friedel-Crafts acylation reaction in the forward synthesis. ncert.nic.in The synthons generated are a 2-butoxy-1-fluorobenzene derivative and an acyl cation equivalent (e.g., propanoyl chloride).
The choice between these routes depends on the availability and reactivity of the starting materials and the desired control over regioselectivity, especially on a disubstituted aromatic ring.
Precursor Design and Selection for Targeted Synthesis
The success of the synthesis hinges on the appropriate design and preparation of key precursors.
A crucial precursor in one of the main synthetic routes is 4'-fluoropropiophenone. This compound serves as the foundational scaffold to which the butoxy group can be added. It is typically synthesized via a Friedel-Crafts acylation reaction. ncert.nic.in In this reaction, fluorobenzene (B45895) is acylated using propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally directed to the para position due to the ortho, para-directing nature of the fluorine substituent.
Table 1: Physical and Chemical Properties of 4'-Fluoropropiophenone
| Property | Value | Reference |
| CAS Number | 456-03-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₉FO | sigmaaldrich.com |
| Molecular Weight | 152.17 g/mol | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Density | 1.096 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.5059 | sigmaaldrich.com |
This precursor was reportedly used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline. sigmaaldrich.comchemicalbook.com
The introduction of the n-butoxy group onto the aromatic ring is a critical step. If starting from a phenol (B47542) derivative (e.g., 3'-hydroxy-4'-fluoropropiophenone), a classical Williamson ether synthesis can be employed. This involves deprotonating the phenol with a suitable base (like sodium hydride) followed by nucleophilic substitution with an n-butyl halide (e.g., n-butyl bromide).
Alternatively, modern catalytic methods can be used, particularly if starting from a halogenated precursor. For instance, a precursor like 3'-bromo-4'-fluoropropiophenone (B1271923) could be coupled with n-butanol using a palladium catalyst in a Buchwald-Hartwig amination-type reaction adapted for ether synthesis. This approach often offers milder conditions and broader functional group tolerance. acs.orgmit.edu The n-butoxy group itself is a common moiety in organic chemistry, derived from n-butanol. nih.gov
Catalytic Approaches to C-C and C-O Bond Formation in its Synthesis
Catalysis offers efficient and selective methods for constructing the key bonds in this compound.
Palladium catalysis is a powerful tool for forming both C-C and C-O bonds, providing key routes to the target molecule and its precursors. mit.edu
C-O Bond Formation: The Buchwald-Hartwig etherification is a premier method for constructing the aryl ether linkage. acs.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this could involve reacting a 3'-halo-4'-fluoropropiophenone precursor with n-butanol. The choice of ligand is crucial for reaction efficiency. mit.edu Palladium catalysts have been shown to be effective for the intermolecular C-O bond formation between various aryl bromides and alcohols. acs.org
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions can also be used to construct the ketone itself. For example, a Negishi or Stille coupling could be used to couple an appropriate organometallic reagent with an acid chloride. More advanced methods involve the direct palladium-catalyzed C-H activation and acylation of a 2-butoxy-1-fluorobenzene precursor. acs.org These reactions can offer high atom economy by avoiding the pre-functionalization of the aromatic ring. acs.orgrsc.org
Table 2: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
| Buchwald-Hartwig Etherification | Aryl Bromide + Alcohol | Pd₂(dba)₃ / Tol-BINAP | C-O | acs.org |
| Heck Coupling | Aryl Iodide + Alkene | Pd(OAc)₂ | C-C | rsc.org |
| C-H Acylation | Aryl Halide + Aldehyde | Pd(OAc)₂ / Picolinamide Ligand | C-C (Ketone) | acs.org |
Organocatalysis, the use of small organic molecules as catalysts, presents an alternative, metal-free approach to synthesis. nih.gov While a direct one-step organocatalytic synthesis of this compound is not standard, organocatalysis is highly relevant for the synthesis of complex ketones through fundamental C-C bond-forming reactions. acs.org
Enamine and enol catalysis are central to these methods. acs.org For instance, a chiral amine can catalyze the Michael addition of a ketone or aldehyde to an electrophile, a key step in building more complex molecular frameworks. acs.org Similarly, organocatalysts can facilitate aldol (B89426) reactions. While not directly applicable to the final assembly of the title compound from simple precursors in one step, these methods are invaluable for creating elaborate starting materials or for the asymmetric synthesis of related chiral ketones. nih.govnih.gov
Chemoselective and Regioselective Synthesis Strategies
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-butoxy-2-fluorobenzene (B14128252) with propanoyl chloride or propionic anhydride. The success of this synthesis hinges on the careful control of chemoselectivity and regioselectivity.
Chemoselectivity in this context refers to the selective reaction of the propanoylating agent with the aromatic ring over other potential reactions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the propanoyl chloride, forming a highly electrophilic acylium ion. This ion preferentially attacks the electron-rich aromatic ring.
Regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the n-butoxy group (-O(CH₂)₃CH₃) and the fluorine atom (-F). The n-butoxy group is a strongly activating, ortho-, para-directing group due to the resonance effect of the oxygen's lone pairs, which increases electron density at these positions. nih.govbiotage.co.jp Conversely, the fluorine atom is a weakly deactivating, yet also ortho-, para-directing group. nih.gov
In the case of 1-butoxy-2-fluorobenzene, the two substituents are ortho to each other. The n-butoxy group strongly activates the positions ortho and para to it (C2, C4, and C6). The fluorine atom also directs incoming electrophiles to its ortho and para positions (C1, C3, and C5). The most likely position for acylation is the carbon atom that is para to the strongly activating butoxy group and meta to the deactivating fluoro group, which is the C5 position, leading to the desired this compound. The steric hindrance from the bulky butoxy group at the C2 position would likely disfavor acylation at the C6 position, which is ortho to the butoxy group.
Optimization of Reaction Conditions, Yields, and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized in a Friedel-Crafts acylation include the choice and amount of catalyst, the solvent, the reaction temperature, and the reaction time.
Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for Friedel-Crafts acylation. masterorganicchemistry.com However, other Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts can also be employed. The molar ratio of the catalyst to the reactants is a crucial factor; an excess of the catalyst can sometimes lead to side reactions and lower yields.
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often used. In some cases, the reaction can be run in the absence of a solvent, particularly in greener synthetic approaches.
Temperature and Time: The reaction temperature and duration are interdependent. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts, thus reducing the purity of the final product. Optimization often involves finding a balance between reaction completion and minimizing side reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. biotage.co.jp
Below are hypothetical data tables illustrating how reaction conditions could be optimized for the synthesis of a related compound, 4'-methoxypropiophenone, which can serve as a model for the synthesis of this compound.
Table 1: Optimization of Catalyst Loading for Friedel-Crafts Acylation
| Entry | Reactant A (mmol) | Reactant B (mmol) | Catalyst (AlCl₃) (mmol) | Solvent (DCM) (mL) | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Anisole (10) | Propanoyl Chloride (11) | 10 | 50 | 4 | 0 to rt | 75 | 90 |
| 2 | Anisole (10) | Propanoyl Chloride (11) | 12 | 50 | 4 | 0 to rt | 85 | 95 |
| 3 | Anisole (10) | Propanoyl Chloride (11) | 15 | 50 | 4 | 0 to rt | 82 | 93 |
| 4 | Anisole (10) | Propanoyl Chloride (11) | 8 | 50 | 4 | 0 to rt | 65 | 88 |
Table 2: Optimization of Reaction Temperature and Time
| Entry | Catalyst (AlCl₃) (mmol) | Solvent (DCM) (mL) | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 12 | 50 | 2 | 25 | 78 | 92 |
| 2 | 12 | 50 | 4 | 25 | 85 | 95 |
| 3 | 12 | 50 | 6 | 25 | 86 | 94 |
| 4 | 12 | 50 | 4 | 40 | 80 | 89 |
Novel Synthetic Routes and Green Chemistry Principles in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop greener synthetic routes for compounds like this compound.
Novel Synthetic Routes: While Friedel-Crafts acylation remains the most direct method, alternative approaches could be explored. These might include cross-coupling reactions or multi-step sequences that avoid harsh Lewis acids. However, for a relatively simple molecule like this compound, the Friedel-Crafts reaction is likely the most efficient.
Green Chemistry Principles: The traditional Friedel-Crafts acylation can be made greener by addressing several of the twelve principles of green chemistry.
Use of Safer Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives is a key goal.
Catalysis: The use of solid acid catalysts, such as zeolites or clays, offers significant advantages. researchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, reducing waste and simplifying the purification process.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. biotage.co.jp
The development and application of these advanced synthetic methodologies are crucial for the efficient and sustainable production of this compound and other valuable chemical compounds.
Elucidation of Reaction Mechanisms Involving 3 N Butoxy 4 Fluoropropiophenone
Mechanistic Pathways of Compound Formation Reactions
The synthesis of 3'-n-Butoxy-4'-fluoropropiophenone would likely involve the acylation of a substituted benzene (B151609) ring. A plausible route is the Friedel-Crafts acylation of 1-butoxy-2-fluorobenzene (B14128252) with propanoyl chloride or propanoic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Investigation of Intermediate Species and Transition States
In a hypothetical Friedel-Crafts acylation, the first step involves the reaction between the acylating agent (propanoyl chloride) and the Lewis acid catalyst (AlCl₃) to form an acylium ion. This highly electrophilic species is the key intermediate that attacks the electron-rich aromatic ring.
The attack of the acylium ion on the 1-butoxy-2-fluorobenzene ring would proceed via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The regioselectivity of this attack is directed by the existing substituents on the benzene ring. The n-butoxy group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The position of acylation to form the this compound isomer suggests that the electrophilic attack occurs para to the fluorine and meta to the butoxy group. This outcome would be influenced by the steric hindrance of the butoxy group and the electronic effects of both substituents.
The transition state for this step would involve the partial formation of the new carbon-carbon bond between the aromatic ring and the acylium ion, with the positive charge delocalized over the ring. A subsequent step would involve the deprotonation of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the final product.
Kinetics and Thermodynamics of Synthetic Steps
The reaction is typically exothermic, as the formation of the stable aromatic ketone is energetically favorable. However, the initial formation of the acylium ion and the arenium ion involves overcoming significant activation energy barriers.
Reactivity Profiles and Transformational Mechanisms of the Compound
The reactivity of this compound is governed by its functional groups: the propiophenone (B1677668) moiety (a carbonyl group attached to an ethyl group and a substituted phenyl ring), the n-butoxy group, and the fluorine atom.
Electrophilic and Nucleophilic Reactivity at the Propiophenone Moiety
The propiophenone moiety contains both electrophilic and nucleophilic centers.
Electrophilic Reactivity : The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by nucleophiles.
Nucleophilic Reactivity : The carbonyl oxygen is nucleophilic due to its lone pairs of electrons and can be protonated or attacked by electrophiles. The α-carbon (the carbon adjacent to the carbonyl group) can also become nucleophilic if deprotonated by a strong base to form an enolate.
Mechanisms of Carbonyl Functional Group Transformations
The carbonyl group of this compound can undergo a variety of transformations typical of ketones. solubilityofthings.com
Nucleophilic Addition : Nucleophiles can add to the carbonyl carbon. libretexts.org Under basic or neutral conditions, a strong nucleophile attacks the carbonyl carbon directly, forming an alkoxide intermediate which is then protonated. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.orgmasterorganicchemistry.com
Reduction : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon.
Oxidation : Ketones are generally resistant to oxidation, but under harsh conditions, they can be cleaved on either side of the carbonyl group.
Reactions at the α-Carbon : The presence of α-hydrogens makes a variety of reactions possible, such as aldol (B89426) condensation, if the enolate is formed. youtube.com
Role of Fluorine and the n-Butoxy Group in Directing Chemical Reactivity
The substituents on the aromatic ring, fluorine and the n-butoxy group, play a crucial role in directing the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.
Fluorine : Fluorine is an electronegative atom and therefore deactivates the ring towards electrophilic attack through a strong inductive effect (-I). However, due to its lone pairs, it can donate electron density through resonance (+M effect) and is thus an ortho-, para-director.
n-Butoxy Group : The n-butoxy group is an activating group. The oxygen atom can donate a lone pair of electrons to the ring through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I). This makes the ring more nucleophilic and directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the combined electronic effects of the propiophenone group (a meta-directing deactivator), the fluorine atom, and the n-butoxy group would determine the regioselectivity of any further substitution on the aromatic ring.
Catalyst-Substrate Interactions and Catalytic Cycles in Reactions
The most prominent reaction involving a ketone functional group, such as the one present in this compound, is its reduction to the corresponding alcohol. This transformation can be achieved through various catalytic methods, including homogeneous, heterogeneous, and biocatalytic systems. The specific nature of the catalyst-substrate interactions and the subsequent catalytic cycle are paramount in determining the reaction's efficiency and selectivity.
Homogeneous Catalysis: Asymmetric Hydrogenation
In the realm of homogeneous catalysis, the asymmetric hydrogenation of aromatic ketones is a well-established and powerful method for producing chiral alcohols. rsc.orgwikipedia.org Pioneering work in this area has led to the development of highly efficient catalysts, such as the Noyori-type ruthenium complexes. rsc.orgnrochemistry.comyoutube.com These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand, like BINAP, and a chiral diamine ligand. nrochemistry.comnih.govprinceton.edu
The catalytic cycle for the hydrogenation of a ketone like this compound using a Noyori-type catalyst is a sophisticated process involving metal-ligand cooperation. rsc.org The cycle can be generally described in the following steps:
Catalyst Activation: The precatalyst, often a ruthenium dihalide complex, is activated by hydrogen in the presence of a base to form the active ruthenium hydride species. wikipedia.orgnrochemistry.com
Substrate Coordination: The ketone, this compound, coordinates to the activated catalyst. The interaction is not merely with the metal center but also involves the chiral ligands.
Hydrogen Transfer: The hydrogenation is believed to occur through an "outer-sphere" mechanism, where the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted manner via a six-membered pericyclic transition state. rsc.orgprinceton.edu The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligands, which forces the substrate to adopt a specific orientation.
Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting alcohol product is released, and the catalyst is regenerated to participate in the next cycle. nrochemistry.com
The substituents on the aromatic ring of this compound play a significant role in the catalyst-substrate interaction. The electron-donating n-butoxy group and the electron-withdrawing fluorine atom can influence the electronic properties of the carbonyl group, potentially affecting the rate of hydrogenation. Furthermore, the steric bulk of the n-butoxy group may influence how the substrate docks into the chiral pocket of the catalyst, thereby affecting the enantioselectivity of the reduction.
Heterogeneous Catalysis
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are also commonly used for the hydrogenation of ketones. beilstein-journals.orgnih.govlibretexts.org The mechanism of heterogeneous catalysis involves the following general steps:
Adsorption: Both the hydrogen gas and the substrate, this compound, adsorb onto the surface of the metal catalyst. libretexts.orginflibnet.ac.in
Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the metal surface, forming reactive metal-hydride species. libretexts.orginflibnet.ac.in
Surface Reaction: The adsorbed ketone reacts with the surface-bound hydrogen atoms in a stepwise manner to form the alcohol. inflibnet.ac.in
Desorption: The final alcohol product desorbs from the catalyst surface, freeing the active sites for further reactions. inflibnet.ac.in
A key characteristic of heterogeneous catalysis is that the addition of hydrogen typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the molecule. libretexts.org While generally not leading to high enantioselectivity unless modified with chiral auxiliaries, heterogeneous catalysts are robust, easily separable, and recyclable, making them attractive for industrial applications. beilstein-journals.orgnih.gov
Biocatalysis
Enzymes, as biocatalysts, offer a highly selective and environmentally benign alternative for the reduction of ketones. chemrxiv.orgnih.govnumberanalytics.com Ketoreductases (KREDs) are a class of enzymes that can reduce a wide range of ketones with high enantioselectivity. researchgate.net The catalytic cycle of a KRED typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction.
The interaction between the substrate, this compound, and the enzyme is highly specific, governed by the three-dimensional structure of the enzyme's active site. chemrxiv.org The substrate binds in a precise orientation within the active site, allowing for the stereospecific transfer of a hydride from the cofactor to the carbonyl group. The presence of the fluoro and butoxy substituents would significantly influence the binding affinity and orientation of the substrate within the active site, thus determining the feasibility and stereochemical outcome of the biocatalytic reduction. nih.gov
Interactive Data Table: Catalytic Reduction of Aromatic Ketones
The following table presents representative data for the catalytic reduction of various aromatic ketones, illustrating the performance of different catalytic systems. While specific data for this compound is not available in the public domain, this data provides a comparative context for the expected reactivity and selectivity in the reduction of similar substrates.
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| RuCl2[(R)-BINAP] | Acetophenone | (R)-1-Phenylethanol | >99 | 97 |
| Pd(0)EnCat™ 30NP | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | N/A |
| Rhodotorula mucilaginosa | Propiophenone | (S)-1-Phenyl-1-propanol | >99 | 99 |
| Cp*Ir(TsDPEN-H) | Acetophenone | 1-Phenylethanol | High | High |
Spectroscopic and Advanced Analytical Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds in 3'-n-Butoxy-4'-fluoropropiophenone would give rise to a characteristic spectrum of absorption (IR) and scattering (Raman) peaks.
The key functional groups in this compound are the carbonyl group (C=O) of the propiophenone (B1677668) core, the aromatic ring, the ether linkage (C-O-C) of the butoxy group, and the carbon-fluorine bond (C-F).
Expected Infrared (IR) Absorption Bands:
The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of these groups. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxy and propionyl groups would be observed in the 2850-3000 cm⁻¹ region. The most prominent peak would likely be the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹ for aryl ketones. The C-O-C stretching of the ether and the C-F stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹), typically around 1250-1000 cm⁻¹.
Expected Raman Shifts:
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would be expected in the 1600-1500 cm⁻¹ region. The carbonyl group would also exhibit a Raman active band.
Hypothetical IR and Raman Data for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2960-2850 | 2960-2850 | Stretching |
| Carbonyl (C=O) | 1690-1670 | 1690-1670 | Stretching |
| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |
| C-O-C (Ether) | 1260-1000 | 1260-1000 | Asymmetric/Symmetric Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
A successful crystallographic analysis would reveal the planarity of the fluorophenyl ring and the orientation of the butoxy and propionyl substituents relative to the ring. Intermolecular forces, such as dipole-dipole interactions and van der Waals forces, would dictate the packing of the molecules in the crystal lattice. The presence of the electronegative fluorine and oxygen atoms could lead to specific intermolecular short contacts.
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (examples) |
| Unit Cell Dimensions | Dependent on crystal packing |
| Key Bond Lengths (Å) | C=O: ~1.22, C-F: ~1.35, Ar-C: ~1.49, C-O: ~1.37 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method would depend on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).
The retention time of the compound would be influenced by the hydrophobicity imparted by the n-butoxy group and the aromatic ring. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly (likely around 254 nm).
Hypothetical HPLC Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds. Given the likely boiling point of this compound, GC would be a suitable technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds, allowing for their identification.
In the mass spectrometer, the molecule would undergo ionization, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragments would be expected from the loss of the propionyl group, the butoxy group, and cleavage of the butyl chain.
Hypothetical GC-MS Data for this compound
| Parameter | Condition/Value |
|---|---|
| GC Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Expected Molecular Ion (M⁺) | m/z 224 |
| Expected Key Fragment Ions (m/z) | |
| [M - C₂H₅]⁺ | 195 |
| [M - C₄H₉]⁺ | 167 |
| [FC₆H₃(O)C=O]⁺ | 138 |
Computational Chemistry and Theoretical Studies of 3 N Butoxy 4 Fluoropropiophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
No published studies detailing Density Functional Theory (DFT), ab initio methods, or semi-empirical approaches specifically for 3'-n-Butoxy-4'-fluoropropiophenone were found.
Information not available.
Information not available.
Conformational Analysis and Molecular Dynamics Simulations
No specific conformational analysis or molecular dynamics simulations for this compound have been reported in the reviewed literature.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
There are no available studies that present predicted spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound based on computational methods.
Reaction Pathway Modeling and Transition State Analysis for Transformations
No information on the computational modeling of reaction pathways or transition state analysis for chemical transformations involving this compound could be located.
Structure-Reactivity Relationships through Computational Approaches
Without computational data on its structure and reactivity, no specific structure-reactivity relationships for this compound can be discussed.
Derivatization and Synthetic Applications of 3 N Butoxy 4 Fluoropropiophenone
Synthesis of Novel Analogs through Functional Group Transformations
The functional groups of 3'-n-Butoxy-4'-fluoropropiophenone—the ketone, the butoxy chain, and the aromatic ring—are all amenable to a variety of chemical reactions. This allows for the systematic generation of new analogs.
Modifications at the Propiophenone (B1677668) Carbonyl Group
The carbonyl group is a highly versatile functional group that can undergo numerous transformations to create a variety of derivatives. byjus.comlibretexts.org
Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, creating a new chiral center. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.org These reagents convert the carbonyl group into a hydroxyl group. libretexts.org
Reductive Amination: This two-step process first involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to an amine. masterorganicchemistry.comresearchgate.net This method is highly effective for synthesizing a wide range of secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comharvard.edu
Other Nucleophilic Additions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. libretexts.org For instance, Grignard reagents can react with the ketone to produce tertiary alcohols. byjus.com
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Reductive Amination | Amine (e.g., R-NH₂), NaBH₃CN | Secondary Amine |
| Grignard Reaction | Organomagnesium Halide (e.g., R-MgBr) | Tertiary Alcohol |
Derivatization of the n-Butoxy Alkyl Chain
The n-butoxy group offers further opportunities for modification, primarily through cleavage of the ether linkage to reveal a phenolic hydroxyl group. This new functional group can then be used for subsequent derivatization.
Ether Cleavage: Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) can be used to cleave the ether bond, yielding 3'-hydroxy-4'-fluoropropiophenone. This phenolic compound can then be re-alkylated with different alkyl halides to introduce new ether groups, or it can be converted into esters or other functional groups.
Aromatic Ring Functionalization and Substitution Chemistry
The substitution pattern of the aromatic ring can be altered through electrophilic aromatic substitution (EAS) reactions. The existing substituents—the butoxy, fluoro, and propionyl groups—direct the position of incoming electrophiles. masterorganicchemistry.com
Directing Effects: The n-butoxy group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The propionyl group is a deactivating, meta-director. libretexts.orgyoutube.com The interplay of these directing effects will determine the regioselectivity of substitution reactions. libretexts.orgmsu.edu
Common EAS Reactions:
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a Lewis acid catalyst. uci.edu
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the propionyl and fluoro groups can make these reactions challenging. uci.edu
The positions ortho to the activating butoxy group are the most likely sites for substitution, though steric hindrance from the adjacent propionyl group may influence the outcome. libretexts.orgyoutube.com
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
This compound serves as a key intermediate or building block for constructing more complex molecular architectures. researchgate.net Its functional handles allow it to be incorporated into larger structures through various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the propionyl side chain can be elaborated, or the aromatic ring can be used as a scaffold to which other rings or functional groups are attached. The synthesis of dispirocyclopentanebisoxindole derivatives, for instance, can be achieved through a sequence involving the reduction of a related ketone followed by a Michael addition and an intramolecular aldol (B89426) condensation. beilstein-journals.org
Development of Libraries of Related Chemical Entities for Structure-Activity Relationship Studies
The creation of chemical libraries based on a common scaffold is a fundamental strategy in medicinal chemistry and materials science. nih.govlifechemicals.com this compound is an ideal scaffold for generating such libraries due to its multiple points of diversification. lifechemicals.comnih.gov
By systematically varying the functional groups at the three main positions (carbonyl, butoxy chain, and aromatic ring), a large number of analogs can be synthesized. ijpsr.com For example:
A library of amines can be generated through reductive amination of the carbonyl group with a diverse set of primary and secondary amines. nih.gov
A library of ethers can be created by cleaving the butoxy group and re-alkylating the resulting phenol (B47542) with various alkyl halides.
A library with diverse aromatic substitution patterns can be synthesized by performing electrophilic aromatic substitution reactions on the parent molecule or its derivatives.
Stereochemical Control in Derivatization Reactions
When the carbonyl group of this compound is reduced to a secondary alcohol, a new stereocenter is created. Controlling the stereochemistry of this center is often crucial.
Asymmetric Reduction: The use of chiral reducing agents or catalysts can lead to the selective formation of one enantiomer of the resulting alcohol over the other. youtube.comnih.gov This is known as asymmetric reduction. Biocatalytic reductions using enzymes like ketoreductases or alcohol dehydrogenases are particularly effective in producing chiral alcohols with high enantiopurity. nih.govnih.gov
Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones to chiral alcohols. nih.gov This technique has been successfully applied to the synthesis of various chiral 1,2-amino alcohols. nih.gov
Diastereoselective Reactions: If the molecule already contains a chiral center, subsequent reactions can be influenced by that center, leading to the preferential formation of one diastereomer over another. beilstein-journals.org For example, in the synthesis of complex cyclic systems, the initial stereochemistry can direct the formation of subsequent stereocenters. acs.org
The ability to control stereochemistry during the derivatization of this compound significantly enhances its utility as a building block for the synthesis of complex, stereochemically defined molecules. google.com
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Protocols for the Compound
The synthesis of functionalized aromatic ketones like 3'-n-Butoxy-4'-fluoropropiophenone traditionally relies on methods such as Friedel-Crafts acylation. purdue.edunih.gov Future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes the use of greener catalysts and reaction media to minimize environmental impact. For instance, research into ionic liquid-based catalyst compositions that are non-toxic, moisture-stable, and recyclable could offer a more sustainable alternative to traditional metal halide catalysts. acs.org Such systems have demonstrated high conversion and selectivity rates under milder conditions, reducing energy consumption and waste. acs.org
Furthermore, catalyst-free approaches, such as the direct dehydrative α-alkylation of ketones with alcohols, represent a green and practical synthetic route that could be adapted for the synthesis of precursors to this compound. rsc.org The exploration of solvent-free reaction conditions, for example in the acylation of fluorobenzene (B45895) derivatives, also presents a promising direction for minimizing solvent waste. nih.gov
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Ionic Liquid Catalysis | Recyclable, non-toxic, high efficiency | Friedel-Crafts acylation |
| Catalyst-Free Dehydration | Reduced catalyst waste, milder conditions | α-alkylation of ketones |
| Solvent-Free Reactions | Minimized solvent waste, reduced environmental impact | Acylation of fluorinated aromatics |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is influenced by its three key functional components: the ketone carbonyl group, the electron-donating butoxy group, and the electron-withdrawing fluorine atom. Future research could delve into how the interplay of these groups dictates the molecule's chemical behavior.
Aromatic ketones can undergo a variety of reactions, including nucleophilic addition to the carbonyl group and electrophilic substitution on the aromatic ring. mdpi.com The butoxy and fluoro substituents will influence the regioselectivity of these reactions. For instance, in electrophilic aromatic substitution, the activating effect of the butoxy group and the deactivating, yet ortho-, para-directing effect of the fluorine atom will create a unique reactivity profile.
Moreover, the ketone moiety itself can be a versatile synthetic handle. Recent research has shown that aromatic ketones can be converted into esters in a one-pot method, expanding their utility in synthesis. nih.gov The development of methods for the β-functionalization of ketones through electrochemical, transition-metal-free approaches also opens up new possibilities for transforming this compound into more complex molecules. rsc.orged.ac.uk The synthesis of α-functionalized ketones using visible-light-promoted oxygenation of alkenes is another area of interest that could be explored. temple.edu
Application of Advanced Characterization Techniques for Intricate Structural Details
A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and potential applications. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are particularly well-suited for this purpose.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy will be an invaluable tool. jeolusa.com This technique is highly sensitive and can provide detailed information about the local electronic environment of the fluorine atom. csmres.co.uknih.gov Furthermore, two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to determine through-space interactions between the fluorine and hydrogen atoms, offering insights into the molecule's conformation. acs.org The use of ¹⁹F-¹³C heteronuclear correlation experiments can further aid in the unambiguous assignment of carbon signals in the aromatic ring. ossila.com
These advanced NMR methods can provide a wealth of structural information, including chemical shifts, coupling constants, and isotopic shifts, which are essential for a complete structural elucidation. jeolusa.comcsmres.co.uk
| Characterization Technique | Information Gained | Relevance to this compound |
| ¹⁹F NMR | Electronic environment of the fluorine atom | High sensitivity and large chemical shift dispersion provide detailed structural information. |
| ¹H-¹⁹F HOESY | Through-space interactions between ¹H and ¹⁹F | Elucidation of molecular conformation. |
| ¹⁹F-¹³C HMBC/HSQC | Correlation between fluorine and carbon atoms | Unambiguous assignment of carbon signals and connectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. nih.gov These computational tools can be applied to accelerate the design and synthesis of novel compounds like this compound.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps and even to propose entire synthetic routes (retrosynthesis). nih.govnih.gov For a molecule like this compound, AI could be used to identify the most efficient and cost-effective synthetic pathways, potentially uncovering novel routes that a human chemist might not consider. polysciences.com
Furthermore, computational models can predict the chemical reactivity and physical properties of molecules. purdue.edunih.govnih.govchemicalbook.com By inputting the structure of this compound into such models, researchers could gain insights into its likely reactivity in various chemical transformations, guiding experimental design and saving valuable laboratory time and resources. Machine learning algorithms can also predict suitable reaction conditions, such as catalysts, solvents, and temperature, for a given transformation. chemicalbook.com
Potential Role in Catalysis or Materials Science as a Precursor (if applicable to its chemical properties)
The functional groups present in this compound suggest potential applications as a precursor in the fields of catalysis and materials science.
In catalysis, functionalized ketones can be modified to act as ligands for metal catalysts. The presence of both an alkoxy and a fluoro group could allow for fine-tuning of the electronic and steric properties of a resulting catalyst, potentially leading to enhanced activity or selectivity. The exploration of functionalized polyureas as heterogeneous catalysts in reactions like the Knoevenagel condensation demonstrates the potential for ketone-containing building blocks in catalyst development.
In materials science, fluorinated monomers are used to create polymers with unique properties, such as chemical resistance and low surface energy. It is conceivable that this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polyketones or other polymers. nih.govnih.gov These materials could exhibit interesting thermal, mechanical, and dielectric properties, driven by the presence of the fluorine and butoxy groups. The synthesis of functionalized nanomaterials is another area where such a molecule could find application as a building block.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3'-n-Butoxy-4'-fluoropropiophenone?
Answer:
The synthesis of this compound typically involves sequential functionalization of the propiophenone backbone. Key steps include:
- Friedel-Crafts Acylation : Introducing the propiophenone moiety using aluminum chloride (AlCl₃) as a catalyst .
- Halogenation : Fluorination at the 4'-position via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor®), followed by nucleophilic substitution to introduce the n-butoxy group at the 3'-position. The butoxy group may require protection during fluorination to prevent side reactions .
- Purification : Column chromatography or recrystallization (using solvents like ethanol or hexane) is critical due to potential byproducts like 3'-chloro analogs .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : The n-butoxy group’s methylene protons (δ ~3.5–4.0 ppm) and fluorine’s deshielding effect on adjacent carbons (C-F coupling in ¹³C NMR) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (butoxy, ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H⁺]⁺) should match the molecular formula (C₁₃H₁₇FO₂, exact mass calculated as 234.12 g/mol) .
Advanced: How does the n-butoxy substituent influence regioselectivity in further functionalization reactions?
Answer:
The n-butoxy group is electron-donating via resonance, directing electrophilic attacks to the ortho/para positions relative to itself. However, steric hindrance from the butoxy chain may favor para substitution. For example:
- Nitration : Likely occurs para to the butoxy group, as observed in similar fluoropropiophenones .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids may require palladium catalysts (e.g., Pd(PPh₃)₄) to overcome steric challenges .
Comparative studies with 3'-methoxy analogs (e.g., 3'-methoxy-4'-fluoropropiophenone) highlight reduced reactivity due to increased steric bulk .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Answer:
Common impurities include:
- Unreacted Intermediates : Residual 4'-fluoropropiophenone (detectable via GC-MS with a limit of detection <0.1%) .
- Dehalogenation Byproducts : For example, 3'-n-butoxypropiophenone (lacking fluorine) can form under reductive conditions.
Solutions : - HPLC with Fluorinated Columns : Achieves baseline separation using C18 columns and acetonitrile/water gradients .
- 19F NMR : Quantifies fluorine-containing impurities with high specificity .
Advanced: How can computational modeling predict the compound’s interactions in biological systems?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes, where the fluorine atom may enhance hydrophobic interactions .
- DFT Calculations : Determines electron density maps to assess the butoxy group’s impact on the carbonyl’s electrophilicity, which influences reactivity in biological environments .
- Pharmacokinetic Modeling : Predicts metabolic stability using software like Schrödinger’s QikProp, highlighting potential oxidation sites (e.g., benzylic carbon) .
Advanced: What contradictions exist in reported biological activity data, and how can they be addressed?
Answer:
Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values for COX-2) may arise from:
- Assay Conditions : Variations in pH or co-solvents (e.g., DMSO concentration) affecting ligand solubility .
- Impurity Profiles : Trace chloro analogs (e.g., 3'-chloro-4'-fluoropropiophenone) may exhibit off-target activity .
Resolution : - Standardized Protocols : Use USP-grade reagents and validate assays with positive controls (e.g., celecoxib for COX-2) .
- Batch Reproducibility : Compare multiple synthetic batches via LC-MS to ensure consistency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods due to volatility (estimated boiling point ~250–270°C) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS-specific guidelines apply) .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity : UV-Vis studies show degradation (λmax ~270 nm) under direct light, necessitating amber glass storage .
- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition above 150°C. Store at 2–8°C for long-term stability .
- Hydrolysis : Susceptible to base-catalyzed hydrolysis of the ketone group. Store in anhydrous environments (e.g., desiccators with silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
